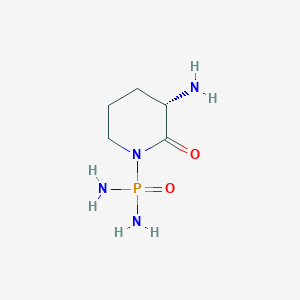
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring attached to a methoxynaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine typically involves the condensation of 6-methoxy-1-naphthaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Another method involves the use of metal triflates to promote the intramolecular annulation of o-formyl allylbenzenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(6-Hydroxynaphthalen-1-yl)-1,3-thiazol-2-amine.
Reduction: 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The thiazole ring can act as a bioisostere for other heterocycles, allowing it to modulate biological activity by binding to specific sites on proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(6-Methoxynaphthalen-1-yl)-3-phenyl-4,5-dihydro-1H-pyrazole .
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone .
Uniqueness
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is unique due to its combination of a methoxynaphthalene moiety with a thiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with potential biological and industrial applications.
Propriétés
Numéro CAS |
650626-14-5 |
|---|---|
Formule moléculaire |
C14H12N2OS |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
4-(6-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H12N2OS/c1-17-10-5-6-11-9(7-10)3-2-4-12(11)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16) |
Clé InChI |
DHDIVNVRBCMBDO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CC=C2)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)

![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)


![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)


![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)

